molecular formula C3H4O6S-2 B1265294 (R)-3-sulfolactate

(R)-3-sulfolactate

Cat. No. B1265294
M. Wt: 168.13 g/mol
InChI Key: CQQGIWJSICOUON-REOHCLBHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-sulfolactate is an organosulfonate oxoanion that results from the deprotonation of the carboxylic and sulfonic acid functions of (R)-3-sulfolactic acid. It is a monocarboxylic acid anion and an organosulfonate oxoanion. It is a conjugate base of a (R)-3-sulfolactic acid.

Scientific Research Applications

Microbial Degradation and Utilization

  • Cysteate Degradation : Paracoccus pantotrophus NKNCYSA utilizes (R)-cysteate, converting it to 3-sulfolactate. This process is critical in microbial cysteate metabolism, involving enzymes like (R)-cysteate : 2-oxoglutarate aminotransferase and NAD-linked sulfolactate dehydrogenase (Rein et al., 2005).
  • Bifurcated Degradative Pathway : Roseovarius nubinhibens ISM has a novel pathway involving sulfolactate dehydrogenase and cysteate sulfo-lyase, indicating diverse microbial pathways for sulfolactate degradation (Denger et al., 2009).

Enzymatic Role in Cofactor Biosynthesis

  • (R)-Sulfolactate Dehydrogenase in Coenzyme M Production : This enzyme, found in Methanobrevibacter millerae, is essential for coenzyme M biosynthesis, highlighting its significance in methanogen metabolism and potential in methane emission control (Zhang et al., 2017).

Metabolic Pathways in Marine and Soil Bacteria

  • Role in Sulfoquinovose Degradation : Bacteria like Pseudomonas putida SQ1 and Klebsiella oxytoca TauN1 degrade sulfoquinovose to sulfolactate, showing sulfolactate's role in the sulfur cycle and potential environmental impacts (Denger et al., 2012).
  • Rhizobium leguminosarum's Sulfoglycolytic Pathway : This pathway involves sulfolactate as a metabolic end product, indicating its significance in bacterial sulfur mobilization in soil (Li et al., 2019).

Industrial Applications

  • Catalysis : Silica-supported catalysts involving sulfolactate derivatives show potential in industrial hydrogenation processes, demonstrating its utility in chemical synthesis (Barbaro et al., 2006).

properties

Product Name

(R)-3-sulfolactate

Molecular Formula

C3H4O6S-2

Molecular Weight

168.13 g/mol

IUPAC Name

(2R)-2-hydroxy-3-sulfonatopropanoate

InChI

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2/t2-/m0/s1

InChI Key

CQQGIWJSICOUON-REOHCLBHSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])O)S(=O)(=O)[O-]

Canonical SMILES

C(C(C(=O)[O-])O)S(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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